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Introduction
NDSB-211 (3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate) is a non-detergent

sulfobetaine, a class of zwitterionic compounds highly effective in protein purification. These

agents are particularly valuable for increasing the yield of soluble and correctly folded proteins,

especially those prone to aggregation or expressed in inclusion bodies.[1][2][3][4] Unlike

traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of

micelles, allowing for gentle solubilization and easy removal by dialysis.[3][5][6] NDSB-211 is

zwitterionic over a broad pH range, does not significantly absorb UV light at 280 nm, and

generally does not interfere with downstream applications such as enzyme assays or protein

crystallization.[2][6][7]

These application notes provide a comprehensive overview of NDSB-211's compatibility with

common protein purification reagents and detailed protocols for its use in protein extraction and

refolding.
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The compatibility of NDSB-211 with various reagents is crucial for designing effective protein

purification strategies. The following tables summarize the compatibility of NDSB-211 with

commonly used chaotropic agents, reducing agents, protease inhibitors, and buffer systems.
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Reagent Class Reagent

Compatible
Concentration with
NDSB-211 (0.5 - 1.0
M)

Notes

Chaotropic Agents Urea Up to 8 M

NDSB-211 can be

used in conjunction

with urea for initial

solubilization of

inclusion bodies.[8][9]

It can also be a

component of the

refolding buffer to

prevent aggregation

as the urea

concentration is

lowered.

Guanidine

Hydrochloride
Up to 6 M

Similar to urea,

NDSB-211 is

compatible with high

concentrations of

guanidine

hydrochloride for

solubilizing

aggregated proteins.

[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://hyvonen.bioc.cam.ac.uk/wp-content/uploads/2017/09/ib.pdf
https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/protein-biology/protein-lysis-and-extraction/handling-inclusion-bodies
https://hyvonen.bioc.cam.ac.uk/wp-content/uploads/2017/09/ib.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reducing Agents Dithiothreitol (DTT) 1 - 10 mM

NDSB-211 is

compatible with DTT.

The combination is

often used in both

solubilization and

refolding buffers to

maintain a reducing

environment and

prevent the formation

of incorrect disulfide

bonds.[8]

Tris(2-

carboxyethyl)phosphin

e (TCEP)

0.5 - 5 mM

TCEP is a stable and

effective reducing

agent that can be

used with NDSB-211.

It is often preferred for

its stability over a

wider pH range and

lack of odor.[10][11]

β-Mercaptoethanol

(BME)
5 - 20 mM

BME is compatible

with NDSB-211 and

can be used as an

alternative to DTT or

TCEP.

Protease Inhibitors PMSF 0.1 - 1 mM

NDSB-211 does not

interfere with the

activity of PMSF. It is

recommended to add

PMSF fresh to the

lysis buffer.

EDTA 1 - 5 mM

NDSB-211 is

compatible with

EDTA, which is often

included to inhibit

metalloproteases.
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Commercial Protease

Inhibitor Cocktails

Manufacturer's

recommended

concentration

NDSB-211 is

generally compatible

with commercially

available protease

inhibitor cocktails. It is

advisable to follow the

manufacturer's

instructions for the

specific cocktail.

Buffer Systems Tris-HCl
25 - 100 mM (pH 7.0 -

9.0)

To prevent pH drift

when using high

concentrations of

NDSB-211 (0.5 - 1.0

M), it is recommended

to use a buffer

concentration of at

least 25 mM.[3][5]

HEPES
25 - 100 mM (pH 7.0 -

8.0)

NDSB-211 is

compatible with

HEPES buffer and is

suitable for

applications where

Tris is not desirable.

Phosphate Buffers

(e.g., PBS)

25 - 100 mM (pH 6.5 -

8.0)

NDSB-211 can be

used in phosphate-

based buffers without

any known

compatibility issues.

Experimental Protocols
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This protocol describes a method for lysing mammalian cells to extract soluble proteins,

utilizing NDSB-211 to enhance protein solubility and yield.

Materials:

Mammalian cell pellet

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 0.5

M NDSB-211

Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

Dithiothreitol (DTT) or TCEP (optional, for proteins with critical cysteines)

Ice-cold Phosphate-Buffered Saline (PBS)

Microcentrifuge

Methodology:

Cell Pellet Preparation: Harvest mammalian cells by centrifugation at 500 x g for 5 minutes

at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again.

Lysis Buffer Preparation: Prepare the Lysis Buffer and keep it on ice. Immediately before

use, add the protease inhibitor cocktail to the manufacturer's recommended concentration. If

required, add DTT to a final concentration of 1 mM or TCEP to 0.5 mM.

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 1

mL of Lysis Buffer per 10^7 cells.

Incubation: Incubate the cell suspension on ice for 30 minutes with occasional gentle

vortexing to ensure complete lysis.

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell

debris.

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein

fraction, to a pre-chilled tube. The sample is now ready for downstream purification steps
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such as affinity chromatography or size-exclusion chromatography.

Protocol 2: Solubilization and Refolding of Proteins from
Bacterial Inclusion Bodies
This protocol provides a step-by-step guide for the solubilization of inclusion bodies and

subsequent refolding of the target protein using NDSB-211.

Materials:

Bacterial cell pellet containing inclusion bodies

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mg/mL Lysozyme, 10

µg/mL DNase I

Wash Buffer A: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 M Urea, 1% (v/v) Triton X-100

Wash Buffer B: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 6 M Guanidine Hydrochloride,

10 mM DTT

Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.5 M NDSB-211, 1 mM GSH

(reduced glutathione), 0.1 mM GSSG (oxidized glutathione)

Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

Methodology:

Cell Lysis and Inclusion Body Isolation: a. Resuspend the bacterial cell pellet in Lysis Buffer.

b. Incubate on ice for 30 minutes. c. Lyse the cells by sonication on ice. d. Centrifuge the

lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

Inclusion Body Washing: a. Resuspend the inclusion body pellet in Wash Buffer A and

incubate for 15 minutes at room temperature with gentle agitation. b. Centrifuge at 12,000 x

g for 20 minutes at 4°C and discard the supernatant. c. Repeat the wash step with Wash

Buffer B.
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Solubilization: a. Resuspend the washed inclusion body pellet in Solubilization Buffer. b.

Incubate at room temperature for 1-2 hours with gentle stirring until the solution is clear. c.

Centrifuge at 14,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

Protein Refolding by Rapid Dilution: a. Rapidly dilute the solubilized protein into a 10- to 100-

fold excess volume of chilled (4°C) Refolding Buffer with gentle stirring. The final protein

concentration should be in the range of 0.05-0.5 mg/mL. b. Incubate the refolding mixture at

4°C for 12-48 hours with slow, gentle stirring.

Removal of NDSB-211 and Concentration: a. Dialyze the refolding mixture against the

Dialysis Buffer at 4°C with at least two buffer changes to remove NDSB-211 and other small

molecules. b. Concentrate the refolded protein using an appropriate method, such as

ultrafiltration.

Purification of Refolded Protein: a. Purify the refolded protein using standard

chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography)

to separate the correctly folded monomer from aggregates and other impurities.

Visualizations
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved

in cell proliferation, differentiation, and stress responses. The purification of kinases involved in

this pathway can be challenging due to their low abundance and propensity for aggregation,

making NDSB-211 a potentially useful reagent.
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Resuspend in Lysis Buffer
with NDSB-211 & Protease Inhibitors

Incubate on ice for 30 min

Centrifuge at 14,000 x g
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Start: Inclusion Bodies

Wash Inclusion Bodies

Solubilize in Chaotropic Agent
(e.g., 6M Guanidine HCl)

Rapid Dilution into
Refolding Buffer with NDSB-211

Dialysis to Remove NDSB-211
and Chaotrope

Purify Refolded Protein
(e.g., Chromatography)

End: Purified, Folded Protein
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426
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